molecular formula C12H14O3 B13335546 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid

1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B13335546
M. Wt: 206.24 g/mol
InChI Key: OYEYLOLLQSBOQE-UHFFFAOYSA-N
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Description

1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane-containing carboxylic acid derivative with a methoxy group at the 2-position and a methyl group at the 6-position of the phenyl ring. The cyclopropane ring imparts unique steric and electronic properties, while the substituents influence solubility, metabolic stability, and biological activity.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methoxy-6-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-8-4-3-5-9(15-2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

OYEYLOLLQSBOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxy-6-methylphenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require the use of a catalyst, such as rhodium or copper, to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) generally improve yields compared to electron-withdrawing groups (e.g., Cl) .
  • Amide impurities arise during synthesis, likely due to side reactions with intermediates .

Physical and Chemical Properties

Substituents alter density, solubility, and stability:

Compound Name Density (g/cm³) Boiling Point (°C) Assay Purity Reference
1-(4-Bromophenyl)cyclopropanecarboxylic acid 1.671 Not reported ≥98%
1-{[(4-Fluorophenyl)amino]carbonyl}cyclopropanecarboxylic acid 1.521 475.2 ≥99%
1-(Thien-2-yl)cyclopropanecarboxylic acid Not reported Not reported Not specified

Key Observations :

  • Bromine substituents increase density compared to fluorine, likely due to higher atomic mass .
  • Fluorinated derivatives exhibit higher boiling points, reflecting stronger intermolecular interactions .

Metabolic Pathways and Stability

Cyclopropanecarboxylic acids undergo ring-opening metabolism. For example:

  • Cyclopropanecarboxylate carnitine is a key intermediate converted to γ-hydroxybutyric acid in Fusarium oxysporum .
  • Substituents may influence metabolic rates. For instance, electron-withdrawing groups (e.g., Cl, Br) could slow ring cleavage by stabilizing the cyclopropane ring electronically .

Biological Activity

1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound consists of a cyclopropane ring fused with a carboxylic acid group and a methoxy-6-methylphenyl substituent. The presence of the methoxy and methyl groups on the phenyl ring contributes to its unique chemical properties, potentially enhancing its interaction with various biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid exhibit various biological activities, including:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Preliminary findings indicate potential analgesic properties, which could be beneficial in pain management.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism.

The mechanism by which 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid exerts its effects is believed to involve interactions with specific receptors and enzymes. The structural features allow it to fit into active sites of these biological targets, modulating their activity. For example, its interaction with ACC suggests a potential role in regulating lipid metabolism.

Case Studies

Study 1: Anti-inflammatory Activity
In vitro studies have demonstrated that 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating conditions like rheumatoid arthritis.

Study 2: Analgesic Effects
In animal models, administration of this compound resulted in reduced pain responses in models of acute and chronic pain, indicating its potential as an analgesic agent.

Study 3: Enzyme Inhibition
Research focusing on the inhibition of ACC revealed that 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid effectively decreased fatty acid synthesis in HepG2 cells, highlighting its role in metabolic regulation.

Comparative Analysis

To further understand the biological activity of 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Methoxyphenyl)cyclopropanecarboxylic acidSimilar phenyl group without methyl substitutionPotential anti-inflammatory effects
1-(4-Methylphenyl)cyclopropanecarboxylic acidMethyl group at para positionDifferent analgesic profile
1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acidDifferent methoxy positionUnique pharmacological properties

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